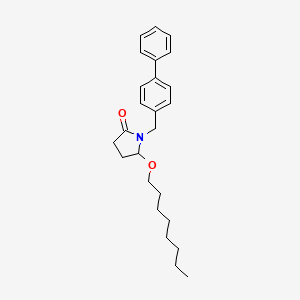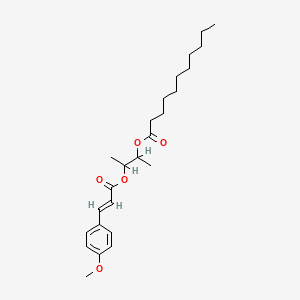
2-(3-(4-Methoxyphenyl-1-oxo-2-propenyl)oxy)-1-methylpropyl undecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-(4-Methoxyphenyl-1-oxo-2-propenyl)oxy)-1-methylpropyl undecanoate is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a methoxyphenyl group, a propenyl group, and an undecanoate ester, making it a subject of interest in synthetic chemistry and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(4-Methoxyphenyl-1-oxo-2-propenyl)oxy)-1-methylpropyl undecanoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the esterification of 4-methoxyphenyl acetic acid with undecanoic acid in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of high-pressure reactors and advanced catalysts can further enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-(4-Methoxyphenyl-1-oxo-2-propenyl)oxy)-1-methylpropyl undecanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert the propenyl group to a saturated alkyl chain.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as halogens and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-(3-(4-Methoxyphenyl-1-oxo-2-propenyl)oxy)-1-methylpropyl undecanoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(3-(4-Methoxyphenyl-1-oxo-2-propenyl)oxy)-1-methylpropyl undecanoate involves its interaction with specific molecular targets and pathways. The methoxyphenyl group can interact with enzymes and receptors, modulating their activity. The propenyl group may also play a role in the compound’s biological effects by interacting with cellular membranes and proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxyphenyl acetic acid: Shares the methoxyphenyl group but lacks the propenyl and undecanoate ester groups.
Undecanoic acid: Contains the undecanoate ester but lacks the methoxyphenyl and propenyl groups.
4-Methoxyphenyl propionate: Similar structure but with a propionate ester instead of undecanoate.
Uniqueness
2-(3-(4-Methoxyphenyl-1-oxo-2-propenyl)oxy)-1-methylpropyl undecanoate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
84006-40-6 |
|---|---|
Molekularformel |
C25H38O5 |
Molekulargewicht |
418.6 g/mol |
IUPAC-Name |
3-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]oxybutan-2-yl undecanoate |
InChI |
InChI=1S/C25H38O5/c1-5-6-7-8-9-10-11-12-13-24(26)29-20(2)21(3)30-25(27)19-16-22-14-17-23(28-4)18-15-22/h14-21H,5-13H2,1-4H3/b19-16+ |
InChI-Schlüssel |
HEOGSXAZUOIHPQ-KNTRCKAVSA-N |
Isomerische SMILES |
CCCCCCCCCCC(=O)OC(C)C(C)OC(=O)/C=C/C1=CC=C(C=C1)OC |
Kanonische SMILES |
CCCCCCCCCCC(=O)OC(C)C(C)OC(=O)C=CC1=CC=C(C=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


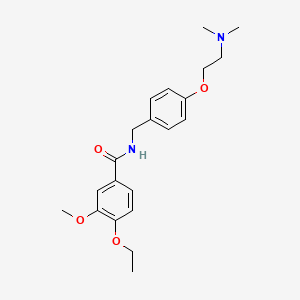
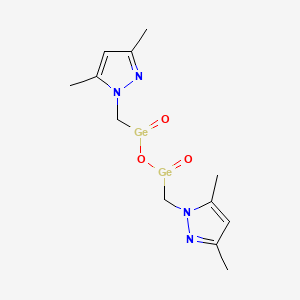
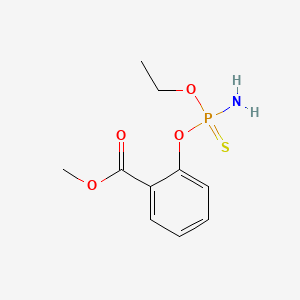




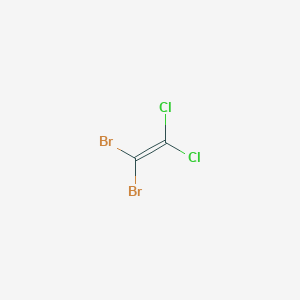

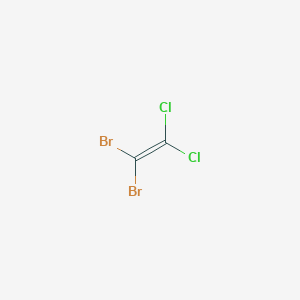
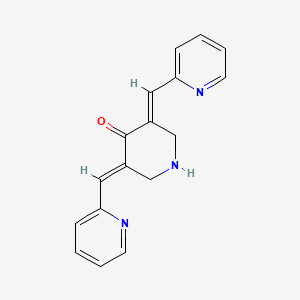
![5-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-3-methylsulfinyl-5,6-dihydrobenzo[b][1]benzothiepine 11-oxide;hydrochloride](/img/structure/B12736120.png)
